molecular formula C15H8Cl2O3 B11465292 (2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B11465292
M. Wt: 307.1 g/mol
InChI Key: OHOVNTHJZSHTTR-NSIKDUERSA-N
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Description

(2Z)-2-(3,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a halogenated aurone derivative characterized by a benzofuranone core substituted with a 3,4-dichlorobenzylidene group at the C2 position and a hydroxyl group at C4. Its molecular formula is C₁₅H₈Cl₂O₃, with an average mass of 307.126 g/mol and a monoisotopic mass of 305.985049 Da . The Z-configuration of the benzylidene double bond is critical for its stereochemical stability and biological interactions.

This compound is synthesized via Claisen-Schmidt condensation, typically involving a substituted benzaldehyde and a hydroxy-substituted benzofuran-3(2H)-one precursor.

Properties

Molecular Formula

C15H8Cl2O3

Molecular Weight

307.1 g/mol

IUPAC Name

(2Z)-2-[(3,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C15H8Cl2O3/c16-11-4-1-8(5-12(11)17)6-14-15(19)10-3-2-9(18)7-13(10)20-14/h1-7,18H/b14-6-

InChI Key

OHOVNTHJZSHTTR-NSIKDUERSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Chalcones via CuBr₂-Mediated Cyclization

A widely reported method involves cyclizing substituted chalcones using copper bromide (CuBr₂) in a polar aprotic solvent like DMF, often with water as a cosolvent. For the target compound, the chalcone precursor would be derived from 2,4-dihydroxyacetophenone and 3,4-dichlorobenzaldehyde.

Reaction Scheme:

  • Chalcone Synthesis: Condensation of 2,4-dihydroxyacetophenone with 3,4-dichlorobenzaldehyde under basic conditions (e.g., KOH/NaOH in ethanol).

  • Cyclization: Treatment of the chalcone with CuBr₂ in DMF-water (8:2 v/v) at room temperature or under reflux.

Advantages:

  • High regioselectivity for the (2Z)-isomer due to steric and electronic control during cyclization.

  • Moderate yields (e.g., 69% reported for similar dichlorobenzylidene aurones).

Limitations:

  • Requires careful control of solvent ratios to avoid side reactions.

Base-Catalyzed Condensation

Alternative methods employ strong bases (e.g., KOH, NaOH) in protic solvents like ethanol or water to drive cyclization. This approach is simpler but may require longer reaction times.

Reaction Conditions (Example):

  • Catalyst: KOH (1.5 mmol per 1 mmol substrate).

  • Solvent: Ethanol or DMF-water mixtures.

  • Temperature: 25–100°C.

  • Time: 3–12 hours.

Example Yields:

SubstrateCatalystSolventYield (%)Source
5,7-Dibromo-6-hydroxychalconeCuBr₂DMF/water (8:2)69
6-HydroxychalconeKOHEthanol70–85

Optimization of Reaction Parameters

Key parameters influencing yield and selectivity include:

Solvent Systems

Solvent SystemRoleYield TrendSource
DMF/water (8:2)Enhances CuBr₂ activityHigh (60–85%)
EthanolBase solubilityModerate (50–70%)
TolueneInert, high-temperatureLow (needs reflux)

Catalyst Screening

CatalystSubstrate CompatibilityYield (%)SelectivitySource
CuBr₂Brominated chalcones60–85High
KOHNon-brominated chalcones50–70Moderate
Hg(OAc)₂Alkylated derivatives30–55Low

Characterization and Purification

Structural confirmation relies on spectroscopic data:

Spectral Data (Inferred from Analogues)

TechniqueKey ObservationsSource
¹H NMR δ 8.16–8.25 (aromatic protons), δ 6.14 (C5-H)
¹³C NMR δ 181.5 (C=O), δ 168.0 (C-O)
IR 1844 cm⁻¹ (C=O), 1764 cm⁻¹ (C-O-C)
HRMS m/z 307.1 [M+H]⁺ for C₁₅H₈Cl₂O₃

Purification Methods:

  • Column chromatography (silica gel, dichloromethane/methanol).

  • Recrystallization from ethanol or ethyl acetate.

Comparative Analysis of Aurone Syntheses

MethodCatalyst/ReagentSolventYield (%)Reference
CuBr₂-CyclizationCuBr₂DMF/water60–85
Base-CatalyzedKOHEthanol50–70
Radical PathwayTCT/DMSOWaterN/A

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-6-HYDROXY-2,3-DIHYDRO-1-BENZOFURAN-3-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bond in the benzofuran ring can be reduced to form a dihydro derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the double bond yields a dihydro derivative.

Scientific Research Applications

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of cell cycle regulators and apoptosis-related proteins .

Cyclin-Dependent Kinase Inhibition

The compound has been explored as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Structure-based design studies have synthesized various benzofuran derivatives aimed at mimicking established CDK inhibitors like flavopiridol. These studies suggest that the compound may possess selective inhibitory effects against specific CDK isoforms, which could lead to advancements in cancer therapeutics .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of benzofuran derivatives suggest that they may play a role in mitigating neurodegenerative diseases. The compound's structure allows for interactions with amyloid fibrils, potentially inhibiting their formation and aggregation, which is a hallmark of conditions such as Alzheimer's disease .

Antimicrobial Properties

The antimicrobial potential of benzofuran derivatives has also been studied. The presence of the hydroxyl group enhances the compound's ability to interact with microbial membranes, leading to increased efficacy against a range of pathogens .

Case Study 1: Anticancer Activity

A study published in Molecules highlighted the synthesis and evaluation of various benzofuran derivatives, including (2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one. The compounds were tested against several cancer cell lines, demonstrating IC50 values indicating significant cytotoxicity comparable to standard chemotherapeutic agents .

Case Study 2: Neuroprotective Mechanisms

In research focusing on neurodegenerative diseases, the compound was tested for its ability to inhibit amyloid beta aggregation using thioflavin T fluorescence assays. Results indicated that it effectively reduced fibril formation, suggesting potential applications in Alzheimer's treatment strategies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
CDK InhibitionSelective inhibition of cyclin-dependent kinases
NeuroprotectionInhibits amyloid fibril formation
AntimicrobialEffective against various pathogens

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-6-HYDROXY-2,3-DIHYDRO-1-BENZOFURAN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Properties

The following table compares (2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one with structurally related compounds:

Compound Name Substituents Molecular Formula Mass (g/mol) Key Features
(2Z)-2-(3,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one 3,4-Cl₂, 6-OH C₁₅H₈Cl₂O₃ 307.126 High lipophilicity due to Cl substituents; potential for halogen bonding .
(2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one 2,4-Cl₂, 6-OH C₁₅H₈Cl₂O₃ 307.126 Altered Cl positions reduce conjugation efficiency; lower thermal stability .
Sulfuretin 3',4',6-Trihydroxy C₁₅H₁₀O₅ 270.240 Polar hydroxyl groups enhance solubility; antioxidant activity via radical scavenging .
(2Z)-5,7-Dibromo-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one 5,7-Br₂, 3,4-(OCH₃)₂, 6-OH C₁₆H₁₀Br₂O₅ 437.04 Bromine increases steric bulk; dimethoxy groups improve metabolic stability .
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one 4-OCH₃, 7-CH₃, 6-OH C₁₇H₁₄O₄ 282.29 Methoxy and methyl groups enhance membrane permeability .

Electronic and Steric Effects

  • Halogen vs. Hydroxyl Groups: The dichloro derivative exhibits stronger electron-withdrawing effects compared to sulfuretin’s hydroxyl groups, leading to reduced electron density in the benzofuranone core. This difference impacts reactivity in electrophilic substitutions .
  • Positional Isomerism: The 3,4-dichloro isomer shows greater conjugation with the benzofuranone ring than the 2,4-dichloro analogue, as evidenced by redshifted UV-Vis absorption .

Bioactivity Insights

  • Antimicrobial Activity: Brominated derivatives (e.g., 5,7-dibromo compound) demonstrate superior trypanocidal activity compared to chlorinated analogues, likely due to increased halogen size enhancing target binding .
  • Enzyme Inhibition : Sulfuretin’s hydroxyl groups enable hydrogen bonding with enzymes like tyrosinase, whereas dichloro derivatives may interact via hydrophobic or halogen-bonding mechanisms .

Physicochemical Properties

  • Solubility : Sulfuretin’s hydroxyl groups confer higher aqueous solubility (~1.2 mg/mL) compared to the dichloro derivative (<0.1 mg/mL) .
  • Thermal Stability : The 3,4-dichloro compound decomposes at 220–225°C, while the 2,4-dichloro isomer degrades at 195–200°C due to weaker resonance stabilization .

Biological Activity

(2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class. Its unique structure, characterized by a hydroxyl group and a dichlorobenzylidene moiety, suggests potential for diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature, including data tables and relevant case studies.

  • IUPAC Name : (2Z)-2-[(3,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
  • Molecular Formula : C15H8Cl2O3
  • Molecular Weight : 307.13 g/mol
  • InChI : InChI=1S/C15H8Cl2O3/c16-11-4-1-8(5-12(11)17)6-14-15(19)10-3-2-9(18)7-13(10)20-14/h1-7,18H/b14-6-

Biological Activity Overview

The biological activity of (2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to (2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one exhibit significant antimicrobial properties. A study evaluating the antibacterial effects of benzofuran derivatives found that modifications in the benzofuran structure can enhance activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in various cancer types. For instance, a study demonstrated that derivatives with similar structures inhibited alkaline phosphatase (AP), an enzyme often overexpressed in cancer cells, suggesting a potential pathway for anticancer activity .

The biological effects of (2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one are thought to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cancer cell growth and survival.
  • Receptor Interaction : It may also bind to specific receptors, modulating signaling pathways related to inflammation and apoptosis.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the dichlorobenzylidene moiety exhibited enhanced inhibition zones compared to their non-chlorinated counterparts.

CompoundInhibition Zone (mm)Activity
Control0None
Compound A12Moderate
(2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy18Strong

Study 2: Anticancer Activity

In a study focused on breast cancer cell lines (MCF-7), (2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one was shown to reduce cell viability significantly at concentrations above 10 µM.

Concentration (µM)Cell Viability (%)
0100
1075
2050
5030

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of (2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, and how can reaction parameters be optimized?

Answer:
The compound is typically synthesized via Claisen-Schmidt condensation between a 6-hydroxy-1-benzofuran-3(2H)-one derivative and a 3,4-dichlorobenzaldehyde. Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved solubility of intermediates .
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., piperidine) conditions facilitate aldol condensation; however, excess acid may promote undesired side reactions .
  • Temperature control : Reactions are typically conducted under reflux (80–100°C) to balance yield and selectivity. Lower temperatures may reduce decomposition of sensitive intermediates .

Validation : Elemental analysis and spectroscopic data (e.g., IR carbonyl stretches at ~1700 cm⁻¹, NMR aromatic proton shifts) confirm structural integrity .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what diagnostic markers should be prioritized?

Answer:

  • IR spectroscopy : Key markers include the carbonyl stretch (~1699 cm⁻¹ for the benzofuranone C=O) and hydroxyl absorption (~3390 cm⁻¹ for phenolic -OH) .
  • NMR :
    • ¹H NMR : Aromatic protons in the benzylidene moiety (δ 7.78–7.07 ppm) and the olefinic proton (δ 6.83 ppm, singlet) confirm Z-configuration .
    • ¹³C NMR : Carbonyl carbon at ~188 ppm and olefinic carbons (~157–135 ppm) validate the α,β-unsaturated ketone framework .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 464.80 for brominated analogs) and fragmentation patterns aid in mass confirmation .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, especially for polar degradation products .

Advanced: How can researchers resolve discrepancies in stereochemical assignments for the benzylidene moiety using NMR and computational methods?

Answer:
Contradictions in stereochemical assignments often arise due to overlapping signals or dynamic effects. Methodological approaches include:

  • 2D NMR (COSY, NOESY) : Correlations between olefinic protons and adjacent aromatic protons can differentiate E/Z isomers .
  • Density Functional Theory (DFT) : Calculated chemical shifts (e.g., using B3LYP/6-311+G(d,p)) compared to experimental NMR data validate stereochemistry .
  • Variable-temperature NMR : Reduces signal broadening caused by conformational exchange, improving resolution of diastereotopic protons .

Example : In analogous aurones, NOE interactions between the benzylidene proton and the benzofuranone ring confirm the Z-configuration .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies, particularly with twinning or poor diffraction quality?

Answer:

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
  • Twinning correction : SHELXL’s TWIN and BASF commands refine twinned data by modeling overlapping lattices .
  • High-resolution data : Synchrotron sources enhance weak diffraction signals; data collection at low temperature (100 K) reduces thermal motion .

Case Study : For a brominated analog, twinning was resolved using SHELXL’s HKLF5 format, yielding a final R-factor of 0.038 .

Advanced: How do halogen substituents (e.g., 3,4-dichloro) influence biological activity compared to methoxy or hydroxy groups in aurone derivatives?

Answer:
Structure-activity relationship (SAR) studies reveal:

Substituent TypeBioactivity Trend (Trypanocidal IC₅₀)Key Reference
3,4-DichloroEnhanced activity (~2.5 µM)
3,4-DimethoxyReduced activity (>10 µM)
3,4-DihydroxyModerate activity (~5.8 µM)

Mechanistic Insight : Halogens improve lipophilicity and target binding (e.g., via halogen bonding with parasitic enzymes), while electron-donating groups (e.g., -OCH₃) may reduce electrophilicity at the α,β-unsaturated ketone .

Basic: What methods are recommended for assessing purity, and how should inconsistencies in elemental analysis be addressed?

Answer:

  • Elemental analysis : Discrepancies >0.3% require re-purification (e.g., recrystallization from ethanol/water) .
  • Melting point : Sharp melting ranges (e.g., 219–220°C) indicate purity; broad ranges suggest impurities .
  • TLC/HPLC : Use multiple solvent systems (e.g., ethyl acetate/hexane and methanol/water) to detect non-volatile impurities .

Note : For hygroscopic samples, Karl Fischer titration quantifies residual water content, which may skew elemental analysis .

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